molecular formula C15H17NO3 B2545212 3-(1-Prop-2-enoylpiperidin-3-yl)benzoic acid CAS No. 2567503-32-4

3-(1-Prop-2-enoylpiperidin-3-yl)benzoic acid

Cat. No.: B2545212
CAS No.: 2567503-32-4
M. Wt: 259.305
InChI Key: YNELEIMKUZELMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Prop-2-enoylpiperidin-3-yl)benzoic acid is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzoic acid moiety attached to a piperidine ring, which is further substituted with a prop-2-enoyl group

Scientific Research Applications

3-(1-Prop-2-enoylpiperidin-3-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Safety and Hazards

Specific safety and hazard information for “3-(1-Prop-2-enoylpiperidin-3-yl)benzoic acid” is not available in the retrieved data. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Prop-2-enoylpiperidin-3-yl)benzoic acid typically involves the following steps:

    Formation of Piperidine Derivative: The initial step involves the formation of a piperidine derivative through the reaction of piperidine with an appropriate acylating agent.

    Introduction of Prop-2-enoyl Group: The piperidine derivative is then reacted with a prop-2-enoyl chloride in the presence of a base such as triethylamine to introduce the prop-2-enoyl group.

    Attachment of Benzoic Acid Moiety: The final step involves the coupling of the prop-2-enoylpiperidine intermediate with benzoic acid or its derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(1-Prop-2-enoylpiperidin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 3-(1-Prop-2-enoylpiperidin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-enoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzoic acid moiety can enhance binding affinity through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Acryloylpiperidin-3-yl)benzoic acid: Similar structure with an acryloyl group instead of prop-2-enoyl.

    3-(1-But-2-enoylpiperidin-3-yl)benzoic acid: Similar structure with a but-2-enoyl group.

Uniqueness

3-(1-Prop-2-enoylpiperidin-3-yl)benzoic acid is unique due to the specific combination of the prop-2-enoyl group and the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(1-prop-2-enoylpiperidin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-14(17)16-8-4-7-13(10-16)11-5-3-6-12(9-11)15(18)19/h2-3,5-6,9,13H,1,4,7-8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNELEIMKUZELMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.